Ethyl 6-fluorobenzofuran-7-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-fluoro-1-benzofuran-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO3/c1-2-14-11(13)9-8(12)4-3-7-5-6-15-10(7)9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYZLXGEGADIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=C1OC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of EX-A4764 involves the preparation of boronic acid derivatives as described in patent WO 2019075084 A1 . The compound is synthesized through a series of chemical reactions, including the formation of a boronic acid intermediate, which is then converted into the final product under specific reaction conditions .
Industrial Production Methods: : Industrial production of EX-A4764 follows similar synthetic routes but is scaled up to meet the demand for research purposes. The process involves optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: : EX-A4764 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenated compounds . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed: : The major products formed from these reactions include modified derivatives of EX-A4764 with enhanced anti-microbial properties .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 6-fluorobenzofuran-7-carboxylate has garnered attention for its potential in drug development. Its structural similarities to other bioactive compounds suggest it may possess pharmacological properties that could be harnessed for therapeutic purposes.
Potential Therapeutic Uses
- Antiviral Activity : Research indicates that benzofuran derivatives, including this compound, may exhibit antiviral properties, particularly against hepatitis C virus infections .
- Cancer Treatment : The compound's unique structure may allow it to interact with biological targets involved in cancer progression, making it a candidate for further investigation in oncology.
Organic Synthesis Applications
The compound is also valuable in organic synthesis, where it can serve as an intermediate in the production of more complex molecules.
Case Studies and Research Findings
Several studies have investigated the applications of this compound in scientific research:
Case Study Example
A study examining the antiviral properties of benzofuran derivatives highlighted that compounds with fluorinated groups exhibited enhanced activity against specific viral strains. This compound was included in this analysis due to its structural relevance .
Mechanism of Action
Mechanism of Action: : EX-A4764 exerts its effects by inhibiting the activity of beta-lactamase enzymes, which are responsible for bacterial resistance to beta-lactam antibiotics . The compound binds to the active site of the enzyme, preventing it from breaking down the antibiotic and allowing the antibiotic to exert its bactericidal effects .
Molecular Targets and Pathways: : The primary molecular target of EX-A4764 is the beta-lactamase enzyme. By inhibiting this enzyme, the compound disrupts the bacterial cell wall synthesis pathway, leading to bacterial cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 6-fluorobenzofuran-7-carboxylate belongs to the benzofuran carboxylate ester family. Below is a comparative analysis with analogous compounds based on structural, physicochemical, and functional properties:
Table 1: Key Properties of this compound and Related Compounds
Key Findings:
Fluorine Substitution: The 6-fluoro group in this compound enhances metabolic stability and binding affinity to β-lactamase compared to non-fluorinated analogs (e.g., Ethyl benzofuran-7-carboxylate) . Fluorine’s electronegativity improves hydrophobic interactions and resistance to oxidative degradation.
Ester vs. Carboxylic Acid : The ethyl ester moiety (COOEt) increases solubility in organic solvents like DMSO compared to the carboxylic acid derivative (COOH), which exhibits poor solubility and rapid degradation . Methyl esters (COOMe) show similar solubility but reduced inhibitory potency, likely due to steric effects .
Thermal Stability : Ethyl esters generally demonstrate superior storage stability over carboxylic acids, as the latter are prone to decarboxylation under ambient conditions.
Research Implications and Limitations
Most data derive from patent disclosures (e.g., WO 2019075084 A1) or supplier documentation . Further crystallographic studies (e.g., using SHELX programs for structural refinement ) could elucidate precise binding mechanisms and guide optimization of substituent effects.
Biological Activity
Ethyl 6-fluorobenzofuran-7-carboxylate (C₁₁H₉FO₃) is a synthetic organic compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzofuran structure, characterized by a fused benzene and furan ring system. The presence of a fluorine atom at the 6-position and an ethyl ester group at the 7-position contributes to its unique reactivity and biological properties. The molecular weight of this compound is approximately 208.19 g/mol.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl 5-fluorobenzofuran-2-carboxylate | Benzofuran | Fluorine at position 5 |
| Ethyl 6-fluorobenzofuran-3-carboxylate | Benzofuran | Fluorine at position 6 |
| Ethyl 4-fluorobenzofuran-7-carboxylate | Benzofuran | Fluorine at position 4 |
| This compound | Benzofuran | Fluorine at position 6, ethyl ester |
Antimicrobial Properties
This compound has been identified as a β-lactamase inhibitor, which is critical in combating antibiotic resistance. This compound exhibits notable antimicrobial activity against various bacterial strains, making it a candidate for further development in antibiotic therapies .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the benzofuran scaffold can significantly influence the biological activity of derivatives. For instance, substituents at specific positions can enhance potency against certain targets. A study highlighted that the introduction of hydrophilic groups at the 6 or 7 positions of related compounds markedly improved their inhibitory effects on target enzymes .
Case Studies and Research Findings
- Inhibition of β-lactamase : A study demonstrated that this compound effectively inhibits β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. This was evidenced by an IC₅₀ value indicating strong binding affinity to the enzyme, suggesting its potential as a therapeutic agent against resistant bacterial infections .
- Preclinical Studies : In preclinical trials, compounds structurally similar to this compound exhibited significant antitumor activities. For example, derivatives with modifications at the benzofuran core showed enhanced efficacy in inhibiting tumor growth in specific cancer cell lines, demonstrating the compound's versatility in oncology .
- Pharmacological Evaluations : Various pharmacological evaluations have been conducted to assess the safety and efficacy profiles of this compound. These studies often utilize electronic health record data to analyze real-world outcomes related to its therapeutic applications .
Q & A
Q. What are the common synthetic routes for Ethyl 6-fluorobenzofuran-7-carboxylate, and how are reaction conditions optimized?
The synthesis often involves cyclization of fluorinated precursors or functionalization of benzofuran cores. For example, silyl enol ether additions to carbonyl intermediates (e.g., Scheme 2–5 in –11) can introduce substituents. Optimization includes adjusting catalysts (e.g., Lewis acids), solvent polarity, and temperature to enhance yield and regioselectivity. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : and NMR confirm substituent positions and purity.
- X-ray crystallography : Resolves molecular geometry and fluorination effects on bond angles (e.g., using SHELX software for refinement, as noted in ).
- Mass spectrometry : Validates molecular weight and fragmentation patterns. Cross-referencing data with computational models (e.g., DFT) ensures accuracy .
Q. What physicochemical properties (e.g., solubility, stability) are pivotal for experimental design involving this compound?
Key properties include:
- Solubility : Tested in polar (DMSO, methanol) vs. nonpolar solvents (hexane) to guide reaction media.
- Thermal stability : DSC/TGA analysis determines decomposition points.
- Hydrolytic stability : pH-dependent ester group hydrolysis under aqueous conditions ( ).
Advanced Research Questions
Q. How does fluorination at the 6-position influence electronic structure and reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron-withdrawing effects of fluorine, altering HOMO-LUMO gaps and nucleophilic/electrophilic sites. Comparative studies with non-fluorinated analogs reveal enhanced electrophilicity at the carboxylate group, impacting reactivity in cross-coupling reactions .
Q. What hydrogen-bonding patterns and supramolecular interactions dominate its crystal packing?
Graph set analysis ( ) identifies motifs like rings formed via O–H···O/F interactions. Fluorine’s electronegativity directs short contacts (e.g., C–F···H–C), influencing crystal symmetry and melting behavior. SHELXL refinement ( ) quantifies bond distances and angles for these interactions .
Q. How can Cremer-Pople parameters resolve conformational ambiguities in the benzofuran ring?
Puckering coordinates ( ) define out-of-plane displacements (, ) to model ring non-planarity. For example, a six-membered benzofuran ring may adopt boat or chair conformations, affecting steric strain and intermolecular interactions. X-ray data analyzed via these parameters reveal dominant puckering modes .
Q. What strategies address contradictions in spectroscopic data across studies (e.g., conflicting NMR shifts)?
Q. How do computational methods predict synthetic pathways for derivatives of this compound?
Retrosynthetic algorithms (e.g., RDKit) combined with DFT-based transition-state modeling identify feasible routes. For example, fluorinated intermediates’ stability is assessed via Gibbs free energy calculations, guiding catalyst selection for Suzuki-Miyaura couplings .
Methodological Notes
- Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for crystallographic data (e.g., CIF files archived in Cambridge Structural Database) and computational outputs ().
- Ethical Compliance : Document synthetic hazards (e.g., fluorination reagents) and waste disposal protocols in line with institutional guidelines ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
